Diethylcarbamazine hydrochloride

macrofilaricidal adult worm clearance lymphatic filariasis

Diethylcarbamazine hydrochloride (DEC HCl; CAS 5348-97-0) is the hydrochloride salt of N,N-diethyl-4-methyl-1-piperazinecarboxamide, a synthetic piperazine-derivative anthelmintic agent. The compound belongs to the antifilarial drug class and is distinguished by a dual mechanism of action—exerting both microfilaricidal activity (rapid clearance of circulating larval-stage parasites) and clinically meaningful macrofilaricidal activity (killing of adult filarial worms residing in the lymphatics).

Molecular Formula C10H22ClN3O
Molecular Weight 235.75 g/mol
CAS No. 5348-97-0
Cat. No. B13766972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine hydrochloride
CAS5348-97-0
Molecular FormulaC10H22ClN3O
Molecular Weight235.75 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)C.Cl
InChIInChI=1S/C10H21N3O.ClH/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;/h4-9H2,1-3H3;1H
InChIKeyWCJHPDVYERQRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylcarbamazine Hydrochloride (CAS 5348-97-0): Procurement-Relevant Identity, Class, and Baseline Characteristics


Diethylcarbamazine hydrochloride (DEC HCl; CAS 5348-97-0) is the hydrochloride salt of N,N-diethyl-4-methyl-1-piperazinecarboxamide, a synthetic piperazine-derivative anthelmintic agent [1]. The compound belongs to the antifilarial drug class and is distinguished by a dual mechanism of action—exerting both microfilaricidal activity (rapid clearance of circulating larval-stage parasites) and clinically meaningful macrofilaricidal activity (killing of adult filarial worms residing in the lymphatics) [2]. DEC is designated by the U.S. Centers for Disease Control and Prevention (CDC) as the drug of choice for lymphatic filariasis and loiasis precisely because it is active against the adult worm, unlike ivermectin which kills only microfilariae [1]. Originally introduced as the hydrochloride salt, DEC is now historically more commonly formulated as the dihydrogen citrate; however, the hydrochloride form remains of significant analytical, pharmaceutical research, and reference-standard interest owing to its distinct physicochemical profile [2].

Why Diethylcarbamazine Hydrochloride Cannot Be Casually Substituted: Procurement Risks of In-Class Interchange


Interchanging diethylcarbamazine hydrochloride with other antifilarial agents or even alternative DEC salt forms without explicit quantitative justification introduces material risk for several reasons. First, ivermectin—the most commonly co-deployed antifilarial in mass drug administration (MDA) programs—is strictly microfilaricidal and has no meaningful activity against adult filarial worms [1]; substituting ivermectin for DEC in treatment protocols requiring macrofilaricidal action would leave the adult worm reservoir intact, perpetuating disease pathology and transmission. Second, the DEC hydrochloride salt contains approximately 84.5% free base by weight (MW 235.75 g/mol) versus only ~50.9% base in the widely used dihydrogen citrate salt (MW 391.42 g/mol) [2]; unadjusted salt-to-salt substitution therefore results in a ~40% underdosing error relative to the citrate-based dosing schedules established in decades of clinical literature. Third, co-administration of albendazole has been demonstrated to paradoxically reduce DEC's macrofilaricidal efficacy [3], meaning that procurement decisions about combination therapy partners directly alter therapeutic outcomes. These non-interchangeabilities are quantifiable and clinically consequential—not merely academic distinctions.

Quantitative Differentiation Evidence for Diethylcarbamazine Hydrochloride: Comparator-Anchored Data for Scientific Procurement Decisions


DEC Possesses Clinically Demonstrated Macrofilaricidal Activity; Ivermectin Does Not

Diethylcarbamazine is the only front-line antifilarial agent with well-established macrofilaricidal (adult-worm-killing) activity in addition to its microfilaricidal effect. The CDC states that 'DEC, which is both microfilaricidal and active against the adult worm, is the drug of choice for lymphatic filariasis' and that 'ivermectin is effective against the microfilariae of W. bancrofti but has no effect on the adult parasite' [1]. A comprehensive narrative review confirms this class-level distinction: 'DEC remains the prime antifilarial agent with a well-established microfilaricidal and some macrofilaricidal effects. Ivermectin (IVM) is highly microfilaricidal but minimally macrofilaricidal' [2]. This macrofilaricidal activity has been directly quantified by ultrasound-monitored clinical studies: following a single 6 mg/kg dose of DEC alone, 46.7% (21/45) of adult worm nests developed palpable nodules indicative of worm death within 7 days, and only 22.2% (10/45) of original worm nests remained detectable by ultrasound at 1 year [3]. Neither ivermectin monotherapy nor any currently deployed MDA regimen without DEC provides comparable adult-worm-directed efficacy.

macrofilaricidal adult worm clearance lymphatic filariasis ivermectin comparator ultrasound-verified

DEC Induces Rapid Microfilarial Clearance Within 30 Minutes; Ivermectin Causes an Initial Surge Before Delayed Clearance

In a direct head-to-head pharmacokinetic-pharmacodynamic study, DEC monotherapy produced substantially faster onset of microfilarial clearance than ivermectin monotherapy. At 30 minutes post-dose (H1/2), DEC (6 mg/kg) alone reduced circulating W. bancrofti microfilariae to 31% of pretreatment levels [1]. In striking contrast, ivermectin alone (100 or 400 µg/kg) induced a rapid increase in microfilarial densities during the first 2 hours, followed by a sharp decrease only from H4 onward [1]. The combination of ivermectin plus DEC achieved the most complete clearance between H8 and H96, with an additive (not synergistic) interaction demonstrated [1]. This differential early kinetics pattern—immediate decline with DEC versus initial surge with ivermectin—has also been observed in Loa loa infection, where post-treatment adverse events 'peaked earlier in subjects who received DEC, consistent with a trend toward more rapid and complete microfilarial clearance in the DEC group' [2].

microfilarial clearance kinetics ivermectin Wuchereria bancrofti pharmacodynamic comparison early timepoint

Diethylcarbamazine Hydrochloride Provides ~84.5% Free Base Content by Weight Versus ~50.9% for the Citrate Salt: Dosing and Formulation Implications

Diethylcarbamazine hydrochloride (CAS 5348-97-0; MW 235.75 g/mol; molecular formula C₁₀H₂₂ClN₃O) contains the same active free base (N,N-diethyl-4-methylpiperazine-1-carboxamide, MW 199.29 g/mol) as the more commonly prescribed dihydrogen citrate salt (CAS 1642-54-2; MW 391.42 g/mol; C₁₆H₂₉N₃O₈) [REFS-1, REFS-2]. However, the free base constitutes approximately 84.5% of the hydrochloride salt by weight versus only ~50.9% of the citrate salt [1]. This means that 100 mg of DEC hydrochloride delivers ~84.5 mg of pharmacologically active free base, whereas 100 mg of DEC citrate delivers only ~50.9 mg of free base—a 1.66-fold difference in active content per unit mass [1]. This distinction has been emphasized since the earliest pharmacological literature: 'It was first put out as the chloride, but is now issued as the dihydrogen citrate, which contains only half its weight as base. In reports, it should be indicated whether the doses refer to a specific salt or to the base' [1]. Physicochemical properties further differentiate the two salts: DEC hydrochloride exhibits a melting point of 150–155°C , whereas DEC citrate melts at approximately 138°C (Chinese Pharmacopoeia range: 135–139°C) [3], and the citrate is noted as slightly hygroscopic [3]. The hydrochloride also has a reported aqueous solubility of 12 g/L at 20°C [4].

salt form selection free base content molecular weight dose equivalence formulation development

Co-Administering Albendazole With DEC Reduces DEC's Macrofilaricidal Efficacy by ~74% at Day 7: A Procurement-Relevant Drug Interaction

A randomized controlled trial directly comparing DEC monotherapy (6 mg/kg single dose) versus DEC (6 mg/kg) plus albendazole (400 mg single dose) in 47 men with Wuchereria bancrofti infection produced a counterintuitive finding with direct procurement implications: the addition of albendazole significantly reduced DEC's macrofilaricidal efficacy [1]. At 7 days post-treatment, palpable intrascrotal nodules (a direct indicator of adult worm death) were detected at 46.7% (21/45) of worm nest sites in the DEC-alone group versus only 6.1% (2/33) in the DEC-plus-albendazole group (P = 0.002)—a 6.7-fold reduction in the early macrofilaricidal effect [1]. At 1 year, only 22.2% (10/45) of original worm nests remained detectable by ultrasound in the DEC-alone group, compared with 56.3% (18/32) in the combination group (P = 0.016), indicating that albendazole co-administration left 2.5-fold more adult worms alive at 12 months [1]. Microfilarial suppression was similar between groups, confirming that albendazole selectively interfered with the macrofilaricidal component of DEC's action without enhancing microfilarial clearance [1]. A subsequent study corroborated these findings, showing that co-administration of ivermectin with DEC also 'seems to interfere with the macrofilaricidal action of DEC' [2].

drug-drug interaction albendazole co-administration macrofilaricidal antagonism Wuchereria bancrofti MDA regimen selection

DEC Is the Drug of Choice for Loiasis With Curative Dual-Action Efficacy; Ivermectin Lacks Adulticidal Activity Against Loa loa

The CDC designates diethylcarbamazine as the drug of choice for loiasis, citing 'solid evidence that it kills both the microfilariae and the adult worms, resulting in quicker resolution of the infection' and noting that 'most patients will achieve cure, defined as resolution of symptoms, resolution of eosinophilia, and decreasing antifilarial antibody titers, with one or two courses of DEC' [1]. Ivermectin, while used in mass drug administration programs in loiasis-co-endemic areas, is not considered curative for loiasis because it lacks adulticidal activity against Loa loa [1]. Albendazole (200 mg twice daily for 21 days) is positioned as a second-line or microfilarial-load-reduction strategy for DEC-refractory cases or patients with high microfilarial loads, but its response is described as 'slow' and it is not recommended as first-line therapy [1]. In a head-to-head clinical comparison of single-dose DEC (8 mg/kg) versus ivermectin (200 µg/kg) in 12 loiasis patients, post-treatment adverse events peaked earlier with DEC, 'consistent with a trend toward more rapid and complete microfilarial clearance in the DEC group' [2]. The CDC treatment protocol specifies DEC dosing at 8-10 mg/kg/day in 3 divided doses for 21 days, with a safety threshold of <8,000 microfilariae/mL below which the risk of fatal encephalopathy approaches zero [1].

loiasis Loa loa drug of choice curative treatment ivermectin comparator

Evidence-Backed Application Scenarios for Diethylcarbamazine Hydrochloride Procurement in Research and Clinical Settings


Individual Patient Treatment of Lymphatic Filariasis Requiring Adult Worm Clearance

When the clinical objective is definitive killing of adult Wuchereria bancrofti or Brugia malayi worms—the parasites responsible for lymphedema, hydrocele, and ongoing transmission—DEC hydrochloride is the indispensable agent. The CDC explicitly states that 'the main goal of treating a person with lymphatic filariasis is to kill the adult worm' and that ivermectin 'has no effect on the adult parasite' [1]. DEC monotherapy at 6 mg/kg (free base equivalent) achieves approximately 78% adult worm nest clearance within one year, as verified by ultrasound [2]. Procurement of DEC hydrochloride for this indication requires salt-form-aware conversion: a 6 mg/kg citrate-based dose corresponds to approximately 3.6 mg/kg of the hydrochloride salt to deliver equivalent free base [3].

Curative Treatment of Loiasis in Non-Endemic Clinical Settings

DEC is the only drug with demonstrated curative potential against Loa loa infection, achieving parasitological cure (resolution of symptoms, eosinophilia, and antifilarial antibody titers) with 1-2 courses of 8-10 mg/kg/day for 21 days [4]. In non-endemic countries where DEC is often unavailable outside of specialized tropical medicine centers, procurement of DEC hydrochloride is a necessity for treating imported loiasis cases. The quantitative safety threshold of <8,000 microfilariae/mL (below which encephalopathy risk approaches zero) provides a clear patient selection criterion [4]. Alternative agents (ivermectin, albendazole) are not curative for loiasis and should be procured only as adjunctive or second-line strategies [4].

DEC Monotherapy for Macrofilariasis When Albendazole Co-Administration Would Be Contraindicated

The evidence that albendazole co-administration reduces DEC's macrofilaricidal efficacy by ~74% at day 7 and leaves 2.5-fold more adult worms alive at 1 year (P = 0.016) [5] has direct implications for treatment protocol design. In scenarios where adult worm killing is the primary endpoint—such as treating symptomatic lymphatic filariasis patients with detectable adult worm nests on ultrasound—DEC monotherapy procurement (without albendazole co-formulation) is supported by quantitative evidence. Conversely, for MDA programs where microfilarial suppression for transmission interruption is the goal, the DEC-albendazole combination remains appropriate since microfilaricidal efficacy is preserved [5].

Pharmaceutical Research and Reference Standard Applications Requiring Defined Salt Stoichiometry

The hydrochloride salt's distinct physicochemical profile—MW 235.75 g/mol, 84.5% free base content, melting point 150-155°C, aqueous solubility 12 g/L at 20°C [REFS-3, REFS-6]—makes it the preferred form for analytical method development, impurity profiling, and reference standard preparation where precise stoichiometric control is required. The hydrochloride provides a higher and more precisely defined free base mass fraction than the citrate, reducing weighing errors in standard preparation. Furthermore, thermal stability studies indicate that the free base and citrate salt have been more extensively characterized for thermal degradation, while the hydrochloride's higher melting point (150-155°C vs. 138°C for citrate) may confer advantages in formulations requiring elevated-temperature processing [3].

Quote Request

Request a Quote for Diethylcarbamazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.